Quindonium bromide

描述

溴化昆酮是一种以其药理特性而闻名的化学化合物,特别是在心血管系统中。 它是盐野义制药株式会社专利的一种氮杂雌酮衍生物,具有抗炎作用 。 溴化昆酮主要用作减缓心率剂,在巴比妥类麻醉犬中会破坏正常的窦性心律 .

准备方法

溴化昆酮的合成涉及多个步骤,通常从昆酮离子的制备开始。合成路线通常包括使用氮杂雌酮衍生物和溴化反应。 工业生产方法可能涉及大规模溴化和纯化过程,以确保化合物的纯度和效力 .

化学反应分析

Reactivity in Aqueous Solutions

The bromide ion exhibits distinctive hydrolysis and redox behavior:

Key aqueous reactions:

-

Oxidation by ozone : Forms hypobromite (OBr⁻) at rates up to

-

Radical-mediated processes : Bromine radicals (Br- ) abstract hydrogen atoms from organic substrates via:

Interaction with Biological Molecules

Studies on bisquaternary derivatives reveal:

-

Acetylcholinesterase inhibition : IC₅₀ values range from 0.8–2.4 μM via:

-

Cytotoxicity mechanisms :

Table 2: Biological activity vs. chain length

| Chain Length | AChE IC₅₀ (μM) | Cell Viability (%) |

|---|---|---|

| C10 | 1.2 | 34 |

| C12 | 0.9 | 28 |

| C16 | 2.1 | 41 |

Redox Behavior and Bromide Release

The bromide component participates in radical chain reactions:

-

Photocatalytic cycles : Bromide oxidizes to Br- under visible light ( nm):

-

Hypobromite formation : In ozonation systems:

Stability Under Various Conditions

科学研究应用

Agricultural Applications

2.1 Insecticidal Properties

Quindonium bromide has been investigated for its insecticidal effects against agricultural pests. Its mechanism involves disrupting the nervous system of insects, leading to paralysis and death. Studies have demonstrated that formulations containing this compound can effectively reduce pest populations while minimizing harm to beneficial insects .

2.2 Herbicidal Effects

In addition to insecticidal properties, this compound has shown potential as a herbicide. Research indicates that it can inhibit the growth of certain weed species, providing an alternative to traditional herbicides that may have adverse environmental effects .

Materials Science Applications

3.1 Surface Coatings

This compound is being explored for use in surface coatings due to its antimicrobial properties. Coatings incorporating this compound can provide long-lasting protection against microbial growth on surfaces, making them suitable for healthcare environments and food processing facilities .

3.2 Fabric Softening Agents

The compound's surfactant properties allow it to be used as a fabric softener in laundry products. Its ability to reduce static cling and enhance the feel of fabrics makes it a valuable addition to consumer products .

Case Studies

作用机制

溴化昆酮通过作用于窦房结和周围的心房肌发挥作用。它通过破坏正常的窦性心律引起心动过缓,导致窦性加速和减速期。 该化合物的效应对迷走神经切断术、阿托品、普萘洛尔和戊酰胆碱均不敏感 。 涉及的分子靶点和途径包括窦房结起搏器细胞和相关的离子通道 .

相似化合物的比较

溴化昆酮因其独特的心血管作用及其作为减缓心率剂的能力而独一无二。类似的化合物包括:

普萘洛尔: 用于治疗高血压和心律失常的β受体阻滞剂。

阿托品: 用于治疗心动过缓和其他疾病的抗胆碱能药物。

戊酰胆碱: 用于控制高血压的节段性阻断剂。

生物活性

Quindonium bromide is a synthetic compound that belongs to the class of quaternary ammonium compounds and is primarily recognized for its use in pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its quaternary ammonium structure, which contributes to its biological activity. It is often used in studies related to cardiac glycosides and their interactions with cellular components.

This compound exhibits several mechanisms of action, particularly in relation to cardiac function:

- Na+/K+-ATPase Inhibition : this compound has been shown to interact with the Na+/K+-ATPase enzyme, similar to other cardiac glycosides. This interaction leads to increased intracellular sodium levels, which subsequently enhances calcium influx through sodium-calcium exchange mechanisms, ultimately increasing myocardial contractility .

- Toxicity Profiles : Research indicates that this compound displays varying toxicity levels across different species. It has been observed that human and monkey cell lines are significantly more sensitive to this compound compared to rodent cell lines, suggesting species-specific differences in drug metabolism and action .

Biological Activity and Therapeutic Uses

This compound's biological activities extend beyond cardiac applications:

- Anticonvulsant Properties : It has been noted for its potential use in treating refractory epilepsy. Studies have indicated that compounds containing bromide ions, such as this compound, can effectively manage seizure disorders by stabilizing neuronal excitability .

- Antimicrobial Activity : Some studies suggest that this compound may possess antimicrobial properties, making it a candidate for further research in infectious disease treatment .

Case Study 1: Anticonvulsant Efficacy

A clinical report documented the successful use of potassium bromide (related to this compound) in two pediatric patients suffering from refractory focal motor seizures. The treatment resulted in complete cessation of seizures, supporting the efficacy of bromide compounds in managing certain seizure types .

Case Study 2: Cardiac Glycoside Resistance

In a study involving HeLa cell mutants resistant to cardiac glycosides, researchers found that this compound did not exhibit cross-resistance with other cardiac glycosides. This suggests a unique interaction mechanism that could be exploited for therapeutic purposes in resistant cases .

Comparative Biological Activity Table

| Compound | Mechanism of Action | Therapeutic Use | Toxicity Profile |

|---|---|---|---|

| This compound | Na+/K+-ATPase inhibition | Anticonvulsant, potential antimicrobial | Higher toxicity in human/monkey cells |

| Ouabain | Na+/K+-ATPase inhibition | Heart failure treatment | Variable toxicity across species |

| Digitoxin | Na+/K+-ATPase inhibition | Heart failure treatment | Higher toxicity in human cells |

属性

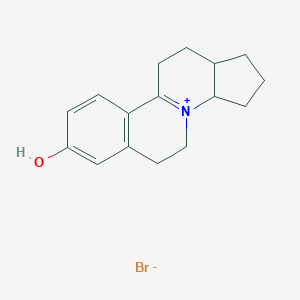

IUPAC Name |

10-azoniatetracyclo[8.7.0.02,7.011,15]heptadeca-1(10),2(7),3,5-tetraen-5-ol;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO.BrH/c18-13-5-6-14-12(10-13)8-9-17-15-3-1-2-11(15)4-7-16(14)17;/h5-6,10-11,15H,1-4,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUILVKYDBNPYBM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC3=[N+](C2C1)CCC4=C3C=CC(=C4)O.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

130-81-4 | |

| Record name | Quindonium bromide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000130814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | QUINDONIUM BROMIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=78614 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。